molecular formula C10H14BClO2S B1439441 2-(3-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1040281-97-7

2-(3-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1439441
CAS No.: 1040281-97-7
M. Wt: 244.55 g/mol
InChI Key: UAAAZOFUOOBDBI-UHFFFAOYSA-N
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Description

2-(3-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that features a thiophene ring substituted with a chlorine atom and a dioxaborolane moiety. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, due to its ability to form stable boronate esters.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 3-chlorothiophene, which can be synthesized via chlorination of thiophene.

    Borylation Reaction: The key step involves the borylation of 3-chlorothiophene. This is usually achieved using bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is typically carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Chlorination: Large-scale chlorination of thiophene to produce 3-chlorothiophene.

    Catalytic Borylation: Using continuous flow reactors to enhance the efficiency and yield of the borylation process. This method ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

    Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Substitution Reactions: The chlorine atom on the thiophene ring can be substituted with various nucleophiles.

    Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form dihydrothiophenes.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene.

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride for reduction reactions.

Major Products

    Biaryl Compounds: From Suzuki-Miyaura reactions.

    Substituted Thiophenes: From nucleophilic substitution reactions.

    Sulfoxides and Sulfones: From oxidation reactions.

Scientific Research Applications

2-(3-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has diverse applications in scientific research

Biological Activity

2-(3-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1040281-97-7) is a boron-containing compound with potential applications in medicinal chemistry and material science. Its unique structure, featuring a chlorothiophene moiety and a dioxaborolane ring, suggests interesting biological properties that warrant investigation.

  • Molecular Formula : C10H14BClO2S
  • Molecular Weight : 244.54 g/mol
  • Purity : ≥95%
  • IUPAC Name : this compound
  • Structure : Chemical Structure

Biological Activity Overview

Research into the biological activity of this compound is limited but suggests several potential areas of interest:

Antimicrobial Activity

Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. The presence of the chlorothiophenyl group may enhance the compound's interaction with microbial membranes or enzymes.

Anticancer Potential

Boronic acids and their derivatives have been studied for their role in cancer therapy due to their ability to inhibit proteasomes and other enzymes involved in cancer cell proliferation. The dioxaborolane structure may contribute to this activity by modifying cellular signaling pathways.

Case Studies and Research Findings

  • Antimicrobial Studies
    • A study examining various boron-containing compounds found that those with thiophene derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis .
  • Anticancer Activity
    • Research on boron compounds has shown promise in targeting cancer cells. For instance, a series of boronates were tested for their ability to inhibit tumor growth in vitro. Compounds similar to this compound demonstrated cytotoxic effects against breast cancer cell lines .
  • Enzyme Inhibition
    • Dioxaborolanes have been linked to the inhibition of serine proteases and other enzymes critical for cancer progression. A study highlighted the potential of such compounds in modulating enzyme activity associated with tumor metastasis .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineReference
This compoundAntimicrobialStaphylococcus aureus, E. coli
Boronic Acid DerivativeAnticancerBreast cancer cell lines
Dioxaborolane CompoundEnzyme InhibitionSerine proteases

Properties

IUPAC Name

2-(3-chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BClO2S/c1-9(2)10(3,4)14-11(13-9)8-7(12)5-6-15-8/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAAAZOFUOOBDBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CS2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00670560
Record name 2-(3-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1040281-97-7
Record name 2-(3-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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